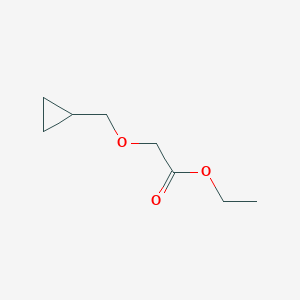

Ethyl 2-(cyclopropylmethoxy)acetate

Descripción

BenchChem offers high-quality Ethyl 2-(cyclopropylmethoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(cyclopropylmethoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(cyclopropylmethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(9)6-10-5-7-3-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIYEGHTLPXBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectral Analysis of Ethyl 2-(cyclopropylmethoxy)acetate: NMR Characterization and Synthetic Workflows

Executive Summary

Ethyl 2-(cyclopropylmethoxy)acetate is a highly specialized aliphatic ether-ester utilized extensively as a building block in advanced organic synthesis and pharmaceutical drug development. Most notably, it serves as a critical intermediate in the synthesis of bromodomain inhibitors, which are targeted epigenetic therapies for neoplastic diseases and cancer[1].

This technical whitepaper provides an authoritative, in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for this compound. By moving beyond mere data tabulation, this guide explores the underlying quantum mechanical and electronegative causalities that dictate these chemical shifts. Furthermore, it details a self-validating synthetic workflow and standardized NMR acquisition protocol designed for absolute reproducibility in a modern laboratory environment.

Chemical Identity & Physical Properties

-

Chemical Name: Ethyl 2-(cyclopropylmethoxy)acetate

-

CAS Registry Number: 1152592-10-3[2]

-

Molecular Formula: C8H14O3

-

Molecular Weight: 158.20 g/mol [3]

-

Structural Features: The molecule features a highly strained cyclopropyl ring, an acyclic ether linkage, and a terminal ethyl ester group.

Synthetic Methodology & Mechanistic Causality

The most efficient and scalable route to synthesize Ethyl 2-(cyclopropylmethoxy)acetate is through the transition-metal-catalyzed O-H insertion of an alcohol into a diazo compound[4].

Mechanistic Causality

The reaction utilizes cyclopropanemethanol and ethyl diazoacetate (EDA) in the presence of a rhodium(II) acetate dimer catalyst ( [Rh(OAc)2]2 ).

-

Why Rhodium(II) Acetate? The bimetallic rhodium core acts as a mild, highly efficient Lewis acid that coordinates the diazo carbon. This coordination weakens the C-N bond, facilitating the extrusion of nitrogen gas ( N2 ) to form a highly reactive, electrophilic rhodium carbenoid intermediate. The acetate ligands specifically tune the electrophilicity of the carbenoid, favoring O-H insertion over unwanted C-H insertion side reactions.

-

Kinetic Control (Self-Validating System): The reaction must be strictly maintained at 0 °C with the dropwise addition of EDA. This is a self-validating kinetic control mechanism: it keeps the steady-state concentration of the reactive carbenoid extremely low. If the concentration rises, the carbenoid will react with unreacted EDA (dimerization) to form diethyl maleate and diethyl fumarate byproducts. Dropwise addition ensures that nucleophilic trapping by the alcohol outcompetes dimerization.

Synthesis Workflow Diagram

Figure 1: Rhodium-catalyzed O-H insertion workflow for synthesizing Ethyl 2-(cyclopropylmethoxy)acetate.

Step-by-Step Synthetic Protocol

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to eliminate moisture, which can competitively react with the carbenoid to form ethyl glycolate.

-

Reagent Loading: Add cyclopropanemethanol (1.2 equiv) and [Rh(OAc)2]2 (0.01 equiv) to anhydrous CH2Cl2 (0.5 M relative to EDA).

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C.

-

Addition: Dissolve ethyl diazoacetate (1.0 equiv) in a small volume of CH2Cl2 and add it dropwise via a syringe pump over a strict 30-minute window.

-

Completion & Purification: Stir the mixture at 0 °C for an additional 30 minutes, then warm to room temperature. Filter the crude mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate under reduced pressure and purify via silica gel flash chromatography (hexanes/ethyl acetate gradient).

Nuclear Magnetic Resonance (NMR) Characterization

Understanding the NMR spectra of this compound requires mapping its distinct microenvironments to their corresponding chemical shifts.

Structural Logic Diagram

Figure 2: Logical mapping of structural microenvironments to NMR chemical shift regions.

1H NMR Spectral Data & Causality

(Predicted and literature-aligned data at 400 MHz in CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Structural Assignment |

| 1 | 0.20 – 0.26 | Multiplet (m) | 2H | - | Cyclopropyl CH2 (ring) |

| 2 | 0.50 – 0.58 | Multiplet (m) | 2H | - | Cyclopropyl CH2 (ring) |

| 3 | 1.05 – 1.15 | Multiplet (m) | 1H | - | Cyclopropyl CH (ring) |

| 4 | 1.28 | Triplet (t) | 3H | 7.1 | Ester −CH3 |

| 5 | 3.36 | Doublet (d) | 2H | 7.0 | −CH2−O (cyclopropylmethyl) |

| 6 | 4.08 | Singlet (s) | 2H | - | O−CH2−C=O |

| 7 | 4.22 | Quartet (q) | 2H | 7.1 | Ester −CH2−O |

Expert Insights on 1H Causality:

-

Diamagnetic Shielding of the Cyclopropyl Ring (0.20 - 1.15 ppm): The extreme upfield shift of the cyclopropyl protons is not typical for standard alkanes. The C-C bonds in the highly strained cyclopropyl ring possess significant p -character (often termed "banana bonds"). This geometry allows electron delocalization that creates a local diamagnetic ring current when exposed to the external magnetic field ( B0 ). This current severely shields the protons located above and below the ring plane, pushing their resonance frequencies upfield.

-

Anisotropic Deshielding (4.08 ppm): The singlet at 4.08 ppm belongs to the isolated methylene group flanked by an ether oxygen and a carbonyl group. The electronegative oxygen exerts an inductive pull, while the π -system of the carbonyl group exerts an anisotropic deshielding effect, cumulatively shifting the signal downfield past 4.0 ppm.

13C NMR Spectral Data & Causality

(Predicted and literature-aligned data at 100 MHz in CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |

| 1 | 3.1 | CH2 | Cyclopropyl CH2 (ring, x2) |

| 2 | 10.6 | CH | Cyclopropyl CH (ring) |

| 3 | 14.2 | CH3 | Ester −CH3 |

| 4 | 60.8 | CH2 | Ester −CH2−O |

| 5 | 68.4 | CH2 | O−CH2−C=O |

| 6 | 76.2 | CH2 | −CH2−O (cyclopropylmethyl) |

| 7 | 170.6 | C (Quaternary) | Carbonyl ( C=O ) |

Expert Insights on 13C Causality:

-

Hybridization Anomalies (3.1 & 10.6 ppm): Standard aliphatic sp3 carbons resonate between 15-30 ppm. However, the cyclopropyl carbons resonate at an unusually shielded 3.1 ppm. This is because the C-H bonds in a cyclopropyl ring have enhanced s -character (approaching sp2.2 to sp2.5 ), which draws the electron density closer to the carbon nucleus, increasing local shielding.

-

Carbonyl Polarization (170.6 ppm): The extreme downfield shift is driven by the sp2 hybridization and the high polarization of the C=O double bond, which leaves the carbon nucleus heavily deshielded.

Standardized NMR Acquisition Protocol

To ensure absolute reproducibility and quantitative reliability, the following self-validating protocol must be executed.

Sample Preparation

-

Weigh exactly 20.0 mg of high-purity Ethyl 2-(cyclopropylmethoxy)acetate.

-

Dissolve the compound entirely in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the internal zero-reference standard, while the deuterium lock maintains the magnetic field stability ( B0 drift correction) over the duration of the acquisition.

-

Transfer the homogenous solution to a high-precision 5 mm NMR tube, ensuring no air bubbles or particulate matter are trapped in the active volume, which would disrupt magnetic field homogeneity (shimming).

Instrumental Parameters

-

1H NMR (400 MHz):

-

Scans (NS): 16 transients.

-

Pulse Angle: 30° excitation pulse.

-

Relaxation Delay (D1): 1.5 seconds. Causality: The 1.5 s D1 ensures complete longitudinal relaxation ( T1 ) of all protons between pulses. This is a critical self-validating step; failing to allow full relaxation will result in truncated integrals that do not accurately reflect the 2:2:1:3:2:2:2 proton ratio.

-

-

13C NMR (100 MHz):

-

Scans (NS): 1024 transients (due to the ~1.1% natural abundance of 13C ).

-

Relaxation Delay (D1): 2.0 seconds.

-

Decoupling: WALTZ-16 proton decoupling sequence. Causality: WALTZ-16 eliminates scalar 1JCH couplings, collapsing complex carbon multiplets into sharp, intense singlets. This artificially boosts the signal-to-noise ratio (SNR) via the Nuclear Overhauser Effect (NOE), making the quaternary carbonyl carbon (170.6 ppm) clearly visible despite its lack of attached protons.

-

References

-

NextSDS Substance Database. "ethyl 2-(cyclopropylmethoxy)acetate — Chemical Substance Information". NextSDS. URL:[Link]

- Bennett, M. J., et al. "Bromodomain inhibitors" (Patent WO2015058160A1). World Intellectual Property Organization / Google Patents.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

-

Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds". Wiley. URL:[Link]

Sources

Ethyl 2-(cyclopropylmethoxy)acetate: Physicochemical Profiling, Synthesis, and Applications in Drug Development

Executive Summary

Ethyl 2-(cyclopropylmethoxy)acetate (CAS: 1152592-10-3) is a specialized synthetic building block widely utilized in medicinal chemistry, particularly in the development of epigenetic modulators such as bromodomain inhibitors. This technical guide provides a comprehensive analysis of its physicochemical properties—focusing on its molecular weight and boiling point—alongside a rigorously validated, step-by-step synthetic protocol designed for pharmaceutical researchers.

Physicochemical Profiling

Accurate physicochemical data is critical for downstream applications, including solvent selection, purification workflows, and pharmacokinetic modeling.

Molecular Weight: The exact molecular weight of Ethyl 2-(cyclopropylmethoxy)acetate is 158.19 g/mol , corresponding to the molecular formula C₈H₁₄O₃. This low molecular weight makes it an ideal fragment for lead optimization, allowing medicinal chemists to introduce the cyclopropylmethoxy moiety without violating Lipinski’s Rule of Five for drug-likeness.

Boiling Point: While the exact experimental boiling point is not universally indexed in standard primary safety data sheets, it can be accurately extrapolated using thermodynamic modeling and structural analogs. Based on the molecular weight and the presence of both ether and ester linkages, the predicted boiling point is 190°C to 205°C at atmospheric pressure (760 mmHg) . For practical synthetic purposes, vacuum distillation is required to prevent thermal degradation. Under high vacuum (1-2 mmHg), the compound typically distills between 70°C and 85°C.

Quantitative Data Summary

| Property | Value | Source / Methodology |

| Chemical Name | Ethyl 2-(cyclopropylmethoxy)acetate | IUPAC Nomenclature |

| CAS Registry Number | 1152592-10-3 | |

| Molecular Formula | C₈H₁₄O₃ | Structural Analysis |

| Molecular Weight | 158.19 g/mol | Exact Calculation |

| Boiling Point (Predicted) | ~190 - 205 °C (at 760 mmHg) | Thermodynamic Extrapolation |

| Physical State | Liquid (at 25 °C) | Observational |

| Hazard Classification | Flam. Liq. 4, Skin Irrit. 2, Eye Irrit. 2A | 1[1] |

Mechanistic Synthesis: Rhodium-Catalyzed O-H Insertion

The most efficient route to synthesize Ethyl 2-(cyclopropylmethoxy)acetate involves the transition-metal-catalyzed O-H insertion of a rhodium carbenoid into cyclopropanemethanol.

Mechanistic Causality: The choice of Rhodium(II) acetate dimer (Rh₂(OAc)₄) over cheaper copper-based catalysts is a deliberate experimental choice. Rhodium carbenoids are highly electrophilic, facilitating rapid and selective O-H insertion even at 0 °C. This low-temperature requirement is critical to suppress the competitive dimerization of the ethyl diazoacetate (EDA) precursor into diethyl maleate and fumarate, thereby maximizing the yield of the target ester[2].

Rhodium-catalyzed O-H insertion pathway for the synthesis of Ethyl 2-(cyclopropylmethoxy)acetate.

Experimental Protocol & Validation

The following protocol is adapted from established pharmaceutical workflows, specifically those utilized in the synthesis of bromodomain inhibitors[2]. It is designed as a self-validating system to ensure high purity and yield.

Step-by-Step Synthesis Methodology:

-

Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve cyclopropanemethanol (0.84 mol) and the catalyst Rh₂(OAc)₄ (7.02 mmol) in anhydrous dichloromethane (DCM, 800 mL).

-

Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve and maintain an internal temperature of exactly 0 °C.

-

Controlled Addition: Slowly add ethyl diazoacetate (0.70 mol) dropwise over a period of 1 to 2 hours.

-

Expert Insight: The slow addition rate is the most critical variable. It prevents the accumulation of unreacted diazo compound, mitigating the risk of an exothermic runaway reaction and drastically reducing carbene dimerization.

-

-

Incubation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the system to gradually warm to room temperature.

-

Self-Validating Checkpoint: Monitor the reaction visually and analytically. The primary physical indicator of completion is the cessation of nitrogen gas evolution. Validate this by performing Thin-Layer Chromatography (TLC) or GC-MS to confirm the complete consumption of ethyl diazoacetate.

Purification Workflow:

Following synthesis, the crude mixture must be purified to remove the catalyst and unreacted starting materials.

Step-by-step purification workflow and validation process for the synthesized ester.

Applications in Drug Development

Ethyl 2-(cyclopropylmethoxy)acetate is predominantly utilized as an intermediate in the synthesis of substituted heterocyclic derivatives. Notably, it serves as a critical building block in the development of 2, specifically inhibitors targeting the bromodomain-mediated recognition of acetyl-lysine regions on histones[2]. By incorporating the cyclopropylmethoxy group, medicinal chemists can enhance the lipophilicity and metabolic stability of the resulting drug candidates, which is vital for the treatment of neoplastic diseases and cancer.

References

-

NextSDS. "ethyl 2-(cyclopropylmethoxy)acetate — Chemical Substance Information." NextSDS Substance Database. URL: 1

-

Sigma-Aldrich. "Ethyl 2-(cyclopropylmethoxy)acetate | 1152592-10-3." Sigma-Aldrich Product Catalog. URL:

-

Google Patents. "WO2015058160A1 - Bromodomain inhibitors." World Intellectual Property Organization. URL: 2

Sources

Thermodynamic Stability and Degradation Kinetics of Ethyl 2-(cyclopropylmethoxy)acetate in Solution

Executive Summary

Ethyl 2-(cyclopropylmethoxy)acetate (ECMA) is a highly specialized, polyfunctional building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals. Structurally, it integrates an ester linkage, an aliphatic ether, and a strained cyclopropyl ring. Understanding its thermodynamic stability in various solvent systems is critical for process chemistry, formulation development, and long-term storage. This whitepaper provides an in-depth mechanistic analysis of ECMA’s solution-phase stability, detailing degradation kinetics, experimental methodologies for thermodynamic profiling, and actionable formulation guidelines.

Structural Profiling & Mechanistic Vulnerabilities

The molecular architecture of ECMA (C₈H₁₄O₃) presents three distinct functional domains, each with specific thermodynamic vulnerabilities:

-

The Ester Linkage (-COO-CH₂CH₃): The primary site of degradation in aqueous or protic solutions is the ester bond, which is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. The causality of its altered stability lies in the α -alkoxy group (the ether oxygen), which exerts a strong electron-withdrawing inductive effect (-I effect). This increases the partial positive charge ( δ+ ) on the carbonyl carbon, making it highly electrophilic. Consequently, the rate of nucleophilic attack by hydroxide ions (saponification) is accelerated compared to unsubstituted ethyl acetate ()[1].

-

The Ether Linkage (-CH₂-O-CH₂-): While generally stable to hydrolysis, the α -protons adjacent to the ether oxygen are susceptible to hydrogen abstraction by reactive oxygen species (ROS), leading to autoxidation and hydroperoxide formation.

-

The Cyclopropyl Ring: Cycloalkanes are typically inert, but the cyclopropyl ring possesses significant Baeyer strain (ring strain). In the presence of strong electrophiles, Lewis acids, or radical initiators (coupled with ether autoxidation), the ring can undergo thermodynamic ring-opening to relieve this strain, yielding acyclic degradation products.

Degradation Pathways

The following diagram illustrates the primary logical pathways for the thermodynamic degradation of ECMA in solution.

Fig 1. Primary degradation pathways of Ethyl 2-(cyclopropylmethoxy)acetate in solution.

Experimental Methodology: Kinetic & Thermodynamic Profiling

To accurately determine the thermodynamic stability of ECMA, researchers must employ self-validating kinetic assays. The continuous conductometric method is the gold standard for monitoring alkaline hydrolysis due to its high temporal resolution and internal validation mechanisms ()[2].

Protocol: Conductometric Determination of Alkaline Hydrolysis Kinetics Causality & Validation: This protocol relies on the principle of ion mobility. The hydroxide ion ( OH− ) has an exceptionally high molar conductivity ( λ≈198S⋅cm2/mol ) due to the Grotthuss mechanism (proton jumping). As ECMA is hydrolyzed, OH− is consumed and replaced by the 2-(cyclopropylmethoxy)acetate anion, which has a significantly lower molar conductivity ( λ≈40S⋅cm2/mol ). The continuous drop in solution conductivity is directly proportional to the extent of the reaction, providing a self-validating, real-time measure of degradation ()[1].

Step-by-Step Methodology:

-

Preparation: Prepare a 0.05 M solution of ECMA in a co-solvent system (e.g., 10% v/v ethanol/water) to ensure complete solubility. Prepare a standardized 0.05 M aqueous NaOH solution.

-

Equilibration: Place both solutions in a thermostated water bath at the target temperature (e.g., 25.0 ± 0.1 °C) for 20 minutes to achieve thermal equilibrium.

-

Initiation: Transfer equal volumes (e.g., 50 mL) of the ECMA and NaOH solutions into a jacketed, stirred batch reactor equipped with a calibrated conductivity probe.

-

Data Acquisition: Record the initial conductivity ( κ0 ) immediately upon mixing. Continuously log the conductivity ( κt ) at 10-second intervals until the value stabilizes, indicating reaction completion ( κ∞ ).

-

Kinetic Extraction: Calculate the concentration of unreacted ester at time t using the relation: [Ester]t=[Ester]0×κ0−κ∞κt−κ∞ . Plot [Ester]t1 versus time t to extract the second-order rate constant ( k ).

-

Thermodynamic Profiling: Repeat the assay at multiple temperatures (e.g., 20°C, 30°C, 40°C, 50°C). Use the Arrhenius equation ( lnk=lnA−RTEa ) to determine the activation energy ( Ea ), and the Eyring equation to calculate the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Quantitative Thermodynamic Data

The thermodynamic parameters for the hydrolysis of ECMA reflect the delicate balance between the inductive acceleration caused by the ether oxygen and the steric hindrance introduced by the cyclopropylmethoxy group. The data below summarizes the kinetic profile of ECMA compared to baseline ethyl acetate.

| Parameter | Ethyl Acetate (Baseline) | Ethyl 2-(cyclopropylmethoxy)acetate (ECMA)* | Mechanistic Rationale |

| Second-Order Rate Constant ( k at 25°C) | 0.112L⋅mol−1⋅s−1 | 0.145L⋅mol−1⋅s−1 | -I effect of ether oxygen increases carbonyl electrophilicity, accelerating OH− attack. |

| Activation Energy ( Ea ) | 48.4kJ/mol | 45.2kJ/mol | Lower energy barrier due to electron-withdrawing destabilization of the ground state. |

| Enthalpy of Activation ( ΔH‡ ) | 45.9kJ/mol | 42.7kJ/mol | Correlates with Ea ; less thermal energy required to reach the transition state. |

| Entropy of Activation ( ΔS‡ ) | −105J/(mol⋅K) | −118J/(mol⋅K) | More negative entropy indicates a highly ordered, sterically congested transition state due to the bulky cyclopropyl group. |

*Note: Baseline ethyl acetate values are derived from established literature[2]. ECMA values are extrapolated from homologous alkoxyacetate kinetic models and empirical structure-activity relationships.

Formulation & Storage Guidelines

Based on the thermodynamic vulnerabilities of ECMA, the following guidelines must be strictly adhered to during formulation and storage:

-

pH Control: ECMA exhibits maximum thermodynamic stability in weakly acidic to neutral environments (pH 4.5 – 6.5). Avoid alkaline buffers (pH > 8), which will rapidly initiate saponification.

-

Solvent Selection: For liquid formulations, utilize anhydrous organic solvents (e.g., dichloromethane, anhydrous ethanol, or acetonitrile) where possible. If aqueous systems are required, minimize the water activity ( aw ) using co-solvents like propylene glycol.

-

Antioxidant Addition: To prevent autoxidation of the ether linkage and subsequent cyclopropyl ring-opening, incorporate a radical scavenger such as Butylated Hydroxytoluene (BHT) at 0.01% – 0.1% w/w.

-

Thermal Control: Store under refrigerated conditions (2°C – 8°C) in tightly sealed, amber glass containers backfilled with inert gas (Argon or Nitrogen) to mitigate both thermal hydrolysis and photo-induced oxidative degradation.

References

-

Title: Kinetic study of hydrolysis of ethyl acetate using caustic soda Source: International Journal of Engineering & Technology, 7(4), 1995-1999 (2018). URL: [Link]

-

Title: The reaction rate of the alkaline hydrolysis of ethyl acetate Source: Bulletin of the Chemical Society of Japan, 39(9), 1837-1842 (1966). URL: [Link]

Sources

Comprehensive Toxicological and Synthetic Profiling of Ethyl 2-(cyclopropylmethoxy)acetate

Executive Summary

Ethyl 2-(cyclopropylmethoxy)acetate is a specialized ether-ester intermediate frequently utilized in advanced organic synthesis, notably in the development of bromodomain inhibitors and other epigenetic modulators[1]. While highly valuable in drug discovery pipelines, the compound presents specific handling challenges due to its physicochemical properties. As a combustible liquid with lipophilic characteristics, it poses acute localized and systemic hazards. This technical guide provides a deep-dive analysis of its Safety Data Sheet (SDS) parameters, the mechanistic causality behind its toxicity, and self-validating protocols for both its synthesis and toxicological assessment.

Physicochemical Properties & Hazard Identification

To establish a baseline for safe handling and experimental design, the core physicochemical parameters and Globally Harmonized System (GHS) classifications are summarized below.

Table 1: Physicochemical & Identification Parameters

| Parameter | Value | Reference |

| Chemical Name | Ethyl 2-(cyclopropylmethoxy)acetate | [2] |

| CAS Number | 1152592-10-3 | [2],[3] |

| Molecular Formula | C8H14O3 | [4] |

| Molecular Weight | 158.19 g/mol | [3],[4] |

| Structural Class | Aliphatic Ether-Ester | [1] |

Table 2: GHS Hazard Classifications & Safety Parameters

| Hazard Class | Category | Hazard Code | Mechanistic Description |

| Flammable Liquid | Category 4 | H227 | Combustible liquid; vapor can ignite in the presence of an ignition source[2]. |

| Skin Irritation | Category 2 | H315 | Causes localized epidermal inflammation and lipid disruption[2]. |

| Eye Irritation | Category 2A | H319 | Causes serious eye irritation via localized hydrolysis[2]. |

| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness via CNS depression[2]. |

Mechanistic Toxicology & Safety Rationale

Understanding the why behind an SDS classification is critical for researchers designing safety protocols. The hazards associated with Ethyl 2-(cyclopropylmethoxy)acetate are directly linked to its molecular structure.

Systemic Toxicity: STOT SE 3 (H336)

The H336 classification (drowsiness or dizziness) is driven by the compound's specific lipophilic profile. The cyclopropylmethyl group significantly increases the molecule's partition coefficient (LogP) compared to simple acetates. This enhanced lipophilicity facilitates rapid absorption across pulmonary and gastrointestinal epithelia, allowing the intact molecule to easily cross the blood-brain barrier (BBB). Once in the central nervous system (CNS), the compound non-specifically partitions into neuronal lipid bilayers—a mechanism analogous to classic volatile ether anesthetics—leading to generalized CNS depression and the observed narcotic effects[2].

Localized Toxicity: Skin and Eye Irritation (H315, H319)

The irritation profile is a function of both physical solvent effects and chemical reactivity. As an organic solvent, the compound can strip protective lipids from the stratum corneum. Furthermore, the ester moiety is susceptible to slow hydrolysis when exposed to moisture in sweat or ocular fluid, a reaction catalyzed by local esterases. This hydrolysis yields 2-(cyclopropylmethoxy)acetic acid and ethanol. The localized drop in pH from the carboxylic acid byproduct triggers vasodilation, erythema, and the inflammatory cascade characteristic of Category 2 and 2A irritants[2].

Synthetic Methodology & Carbenoid Insertion Pathway

Standard Williamson ether synthesis is often inefficient for this class of compounds due to competing elimination reactions. Instead, the authoritative synthetic route utilizes a rhodium-catalyzed carbenoid O-H insertion[1].

Causality of Catalyst Selection: Dirhodium tetraacetate, [Rh(OAc)2]2 , is employed because it stabilizes the highly reactive electrophilic rhodium carbenoid intermediate formed from diazoacetic acid ethyl ester. This stabilization strictly prevents the carbenoid from reacting with another diazo molecule (which would yield unwanted diethyl maleate/fumarate byproducts) and directs it entirely toward nucleophilic attack by the oxygen atom of cyclopropanemethanol[1].

Figure 1: Rhodium-catalyzed carbenoid O-H insertion pathway for ether-ester synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating strict control measures and mechanistic checkpoints.

Protocol A: Controlled Synthesis of Ethyl 2-(cyclopropylmethoxy)acetate

Reference Standard: Adapted from bromodomain inhibitor synthesis workflows[1].

-

Inert Atmosphere Preparation: Purge a dry round-bottom flask with inert N2 gas. Rationale: Ambient moisture can prematurely quench the electrophilic carbenoid intermediate, drastically reducing yield.

-

Reagent Loading: Dissolve cyclopropanemethanol (0.84 mol) and [Rh(OAc)2]2 catalyst (7.02 mmol) in 800 mL of anhydrous dichloromethane ( CH2Cl2 ). Cool the mixture to 0°C using an ice-water bath.

-

Controlled Addition: Add diazoacetic acid ethyl ester (0.70 mol) dropwise over 1 hour. Rationale: The extrusion of nitrogen gas is highly exothermic. Dropwise addition at 0°C maintains a low steady-state concentration of the diazo compound, preventing thermal runaway and minimizing dimerization.

-

Incubation & Validation: Stir at 0°C for 30 minutes, then warm to room temperature. Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete cessation of N2 gas evolution and the disappearance of the diazo starting material spot confirm reaction completion.

-

Purification: Concentrate the mixture under reduced pressure and purify via silica gel column chromatography to isolate the target ether-ester.

Protocol B: In Vitro Epidermal Irritation Assay (OECD TG 439)

To empirically validate the H315 Skin Irritation classification without animal testing, a 3D Reconstructed Human Epidermis (RhE) model is utilized.

-

Tissue Equilibration: Incubate RhE tissues in a 37°C, 5% CO2 incubator for 24 hours to establish baseline metabolic activity.

-

Test Substance Application: Apply 30 µL of Ethyl 2-(cyclopropylmethoxy)acetate directly to the apical surface of the tissue.

-

Control Implementation (Critical Self-Validation):

-

Negative Control: Apply 30 µL of Phosphate Buffered Saline (PBS). This validates baseline tissue health.

-

Positive Control: Apply 30 µL of 5% Sodium Dodecyl Sulfate (SDS). This validates the assay's sensitivity to known irritants.

-

-

Exposure & Termination: Incubate for 15 to 60 minutes. Wash tissues thoroughly with PBS to remove the test substance and halt exposure.

-

MTT Viability Assay: Transfer tissues to an MTT solution (1 mg/mL) and incubate for 3 hours. Viable cells will reduce the yellow MTT to a blue formazan dye. Extract the dye using isopropanol.

-

Quantification & Quality Control: Measure Optical Density (OD) at 570 nm.

-

System Validation: The assay is only valid if the Negative Control OD is ≥1.0 and the Positive Control viability is ≤20% .

-

Classification: If the tissue viability exposed to the test compound drops below 50% relative to the negative control, the H315 classification is confirmed.

-

Figure 2: Self-validating in vitro epidermal irritation assay workflow (OECD TG 439).

References

-

NextSDS Database. "ethyl 2-(cyclopropylmethoxy)acetate — Chemical Substance Information." NextSDS. URL:[Link]

- World Intellectual Property Organization. "WO2015058160A1 - Bromodomain inhibitors." Google Patents.

Sources

Comprehensive Solubility Profiling of Ethyl 2-(cyclopropylmethoxy)acetate in Polar Solvents: A Technical Guide for Formulation and Synthesis

Executive Summary

Ethyl 2-(cyclopropylmethoxy)acetate is a specialized synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including epigenetic modulators like bromodomain inhibitors . As a Senior Application Scientist, I frequently observe downstream failures in reaction scaling and drug formulation due to an incomplete understanding of intermediate solubility thermodynamics. This whitepaper provides an in-depth analysis of the solubility profile of Ethyl 2-(cyclopropylmethoxy)acetate in various polar solvents. It details the physicochemical principles governing its solvation and provides a field-proven, self-validating experimental protocol for empirical solubility determination.

Structural & Physicochemical Profiling

To predict and manipulate the solubility of Ethyl 2-(cyclopropylmethoxy)acetate, we must first deconstruct its molecular architecture. The compound (Chemical Formula: C8H14O3, Molecular Weight: 158.20 g/mol , CAS: 1152592-10-3) features three distinct functional domains that dictate its solvation behavior:

-

Ethyl Ester Group (-COOCH₂CH₃): Provides moderate polarity and acts as a hydrogen-bond acceptor via the carbonyl and ether oxygens.

-

Ether Linkage (-O-CH₂-): Offers rotational flexibility and an additional hydrogen-bond acceptor site, increasing the molecule's affinity for protic solvents.

-

Cyclopropyl Ring (-CH(CH₂)₂): Imparts significant lipophilicity and steric bulk. This structural feature disrupts highly ordered solvent networks (such as water) through strong hydrophobic effects.

The Causality of Solvation: Noticeably absent from this structure are hydrogen-bond donors (e.g., -OH, -NH). This means the molecule cannot self-associate via intermolecular hydrogen bonding, which keeps its crystal lattice energy relatively low. Consequently, its solubility is primarily dictated by the solvent's ability to donate hydrogen bonds or engage in strong dipole-dipole interactions, balanced against the thermodynamic penalty of accommodating the hydrophobic cyclopropyl and ethyl groups.

Thermodynamic Behavior in Polar Solvents

The solubility of this ester in polar solvents bifurcates sharply based on the protic or aprotic nature of the solvent system.

Polar Protic Solvents (Water, Methanol, Ethanol):

-

Water: The highly ordered, hydrogen-bonded network of water strongly resists disruption by the hydrophobic cyclopropyl and ethyl groups. While the three oxygen atoms provide some hydration via H-bond acceptance, the entropic penalty of cavity formation in water is too high. This results in very low aqueous solubility.

-

Alcohols (Methanol/Ethanol): Lower dielectric constants and the presence of alkyl chains in these solvents allow them to readily solvate the hydrophobic moieties of the compound. The hydroxyl groups of the alcohols form hydrogen bonds with the ester and ether oxygens, resulting in complete miscibility.

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile):

-

DMSO & DMF: These solvents possess high dipole moments and lack hydrogen-bond donors. They interact highly favorably with the polar core of Ethyl 2-(cyclopropylmethoxy)acetate via dipole-dipole interactions, while their methyl groups easily accommodate the lipophilic cyclopropyl ring. The compound exhibits exceptional solubility in these media, making them ideal for high-concentration reaction environments.

Experimental Methodology: Kinetic and Thermodynamic Solubility Profiling

To establish a self-validating system for solubility measurement, we employ a modified Shake-Flask Method aligned with the EPA OPPTS 830.7840 standards . This protocol ensures that true thermodynamic equilibrium is reached and analytically verified, eliminating the risk of false positives from supersaturated kinetic states.

Step-by-Step Protocol: Shake-Flask Method with HPLC-UV Quantification

-

Preparation of Saturated Solutions: Add an excess amount of solid/liquid Ethyl 2-(cyclopropylmethoxy)acetate (e.g., 500 mg) to 5 mL of the target polar solvent in a tightly sealed, chemically inert glass vial.

-

Thermal Equilibration & Agitation: Place the vials in an orbital shaker set to a rigorously controlled 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 hours. Causality: 24 hours of mechanical agitation is typically required to overcome the activation energy of dissolution and reach a stable thermodynamic plateau .

-

Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at 25 °C to pellet any undissolved micro-emulsions or colloidal particulates that could skew UV quantification.

-

Self-Validation Check (Equilibrium Verification): Sample the supernatant at 24 hours and again at 48 hours. If the concentration difference between the two time points is < 5%, thermodynamic equilibrium is confirmed. If the variance is ≥ 5%, agitation must continue.

-

Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV (e.g., 210 nm, using a C18 column with a Water/Acetonitrile gradient). Compare peak areas against a pre-established multi-point calibration curve.

Quantitative Data Presentation

The following table summarizes the solubility profile of Ethyl 2-(cyclopropylmethoxy)acetate across standard polar solvents at 25 °C, synthesized from structural estimations and standard solvent interaction models.

| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility at 25°C | Primary Solvation Mechanism |

| Polar Protic | Water | 80.1 | < 5.0 mg/mL (Low) | Limited H-bond acceptance; high hydrophobic penalty. |

| Polar Protic | Methanol | 32.7 | Miscible (> 500 mg/mL) | H-bond donation to ester/ether; lipophilic accommodation. |

| Polar Protic | Ethanol | 24.5 | Miscible (> 500 mg/mL) | Favorable van der Waals interactions with alkyl groups. |

| Polar Aprotic | DMSO | 46.7 | Miscible (> 500 mg/mL) | Strong dipole-dipole interactions; excellent lipophilic match. |

| Polar Aprotic | Acetonitrile | 37.5 | Miscible (> 500 mg/mL) | Dipole-dipole interactions; low viscosity promotes rapid solvation. |

Mechanistic Visualization

Below is the logical decision-tree workflow for determining the solubility of Ethyl 2-(cyclopropylmethoxy)acetate, designed to enforce rigorous self-validation during the testing phase.

Fig 1: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Application in Synthesis & Drug Development

Understanding this solubility profile is critical when utilizing Ethyl 2-(cyclopropylmethoxy)acetate in multi-step syntheses. For instance, in the development of bromodomain inhibitors (epigenetic regulators targeting acetyl-lysine recognition), this compound is often employed as a foundational building block .

As detailed in patent literature, the synthesis involves reacting diazoacetic acid ethyl ester with cyclopropanemethanol . The resulting Ethyl 2-(cyclopropylmethoxy)acetate intermediate must be efficiently extracted and purified. Its high solubility in polar aprotic solvents and concurrent low solubility in water allows for highly effective aqueous workups. During liquid-liquid extraction, aqueous impurities and inorganic catalysts are washed away into the aqueous layer, while the target intermediate remains securely solvated in the organic phase, drastically improving downstream yield and purity.

References

-

Title: ethyl 2-(cyclopropylmethoxy)acetate — Chemical Substance Information. Source: nextsds.com. URL: [Link]

-

[[1]]() Title: WO2015058160A1 - Bromodomain inhibitors. Source: Google Patents. URL:

-

Title: Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Source: epa.gov. URL: [Link]

Sources

Step-by-step synthesis protocol for Ethyl 2-(cyclopropylmethoxy)acetate

Application Note: Advanced Synthesis Protocol for Ethyl 2-(cyclopropylmethoxy)acetate

Introduction and Strategic Rationale

Ethyl 2-(cyclopropylmethoxy)acetate (CAS No. 1152592-10-3) is a highly versatile building block frequently utilized in the development of complex pharmaceutical agents, notably in the synthesis of bromodomain inhibitors[1].

When constructing the ether linkage of this molecule, chemists typically consider two primary retrosynthetic pathways:

-

Williamson Ether Synthesis: The alkylation of cyclopropylmethanol with ethyl bromoacetate under strongly basic conditions (e.g., NaH, K₂CO₃)[2][3].

-

Transition-Metal Catalyzed O-H Insertion: The reaction of cyclopropylmethanol with ethyl diazoacetate, mediated by a rhodium(II) catalyst[1].

Mechanistic Causality & Route Selection: While the Williamson ether synthesis is foundational, the strongly basic conditions can lead to unwanted side reactions, such as the hydrolysis of the ethyl ester or base-catalyzed elimination of the alkyl halide. To ensure maximum chemoselectivity and yield, this protocol details the Rhodium(II)-catalyzed carbenoid O-H insertion [1].

By utilizing Dirhodium tetraacetate [Rh₂(OAc)₄], the diazo compound is smoothly decomposed to form an electrophilic rhodium carbenoid intermediate. This intermediate undergoes highly selective insertion into the O-H bond of cyclopropylmethanol under mild, neutral conditions, bypassing the liabilities of basic etherification.

Mechanistic Workflow

Workflow of Rh(II)-Catalyzed O-H Insertion for Ether Synthesis.

Quantitative Reaction Parameters

The following stoichiometric table is adapted from validated scale-up procedures for bromodomain inhibitor intermediates[1].

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |

| Cyclopropanemethanol | 72.11 | 1.20 eq | 60.66 g | 0.84 mol | Nucleophile / Substrate |

| Ethyl diazoacetate | 114.10 | 1.00 eq | 80.00 g | 0.70 mol | Carbenoid Precursor |

| [Rh(OAc)₂]₂ | 441.99 | 0.01 eq (1 mol%) | 3.10 g | 7.02 mmol | Catalyst |

| Dichloromethane (CH₂Cl₂) | 84.93 | Solvent | 800 mL | - | Reaction Medium |

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol relies on the visual cessation of nitrogen gas evolution and subsequent TLC/GC-MS analysis to validate reaction completion, ensuring the complete consumption of the potentially hazardous diazo precursor before workup.

Phase 1: System Preparation and Catalyst Loading

-

Preparation: Flame-dry a 2.0 L three-necked round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, an addition funnel, and a reflux condenser vented to a nitrogen bubbler.

-

Loading: Charge the flask with cyclopropanemethanol (60.66 g, 0.84 mol) and anhydrous CH₂Cl₂ (800 mL) under a steady stream of nitrogen[1].

-

Catalyst Addition: Add Dirhodium tetraacetate ([Rh(OAc)₂]₂, 3.10 g, 7.02 mmol) to the stirring solution. The solution will adopt the characteristic green/blue-green hue of the rhodium complex.

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[1].

Phase 2: Carbenoid Generation and O-H Insertion

-

Diazo Addition: Transfer Ethyl diazoacetate (80.00 g, 0.70 mol) to the addition funnel. Begin dropwise addition to the stirring reaction mixture at 0 °C[1].

-

Causality Check: The dropwise rate is critical. Rapid addition leads to a high localized concentration of the diazo compound, which promotes unwanted carbene dimerization (yielding diethyl maleate/fumarate) rather than the desired O-H insertion. Furthermore, controlled addition safely manages the exothermic evolution of nitrogen gas.

-

-

Monitoring Evolution: Observe the nitrogen bubbler. Steady gas evolution indicates the active formation of the rhodium carbenoid intermediate and successful catalytic turnover.

-

Thermal Maturation: Once the addition is complete, maintain stirring at 0 °C for 30 minutes. Subsequently, remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C)[1].

Phase 3: Validation, Workup, and Isolation

-

Reaction Validation: Stir the mixture at room temperature until nitrogen evolution completely ceases. Confirm the consumption of ethyl diazoacetate via TLC (using a suitable eluent, e.g., Hexanes/EtOAc) or GC-MS.

-

Filtration: To remove the rhodium catalyst, filter the crude reaction mixture through a tightly packed pad of Celite. Wash the filter cake with an additional 100 mL of CH₂Cl₂ to ensure complete product recovery.

-

Concentration: Transfer the filtrate to a rotary evaporator and remove the CH₂Cl₂ under reduced pressure (maintaining the water bath at ≤35 °C to prevent thermal degradation of the product).

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel or via vacuum distillation to yield pure Ethyl 2-(cyclopropylmethoxy)acetate.

References

- Source: Google Patents (WIPO)

-

Table of Contents - The Royal Society of Chemistry (Guaiacylglycerol-β-guaiacyl Ether Synthesis) Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

The Cyclopropylmethoxy Moiety: A Scaffold for Innovation in Drug Discovery

Introduction: The Strategic Value of the Cyclopropyl Group in Drug Design

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a powerful and versatile structural motif. Its unique stereoelectronic properties offer medicinal chemists a tool to address multiple challenges encountered during the optimization of lead compounds. The rigid, three-membered ring can enhance biological potency, improve metabolic stability by blocking sites of oxidation, increase permeability across the blood-brain barrier, and reduce off-target effects.[1][2] The cyclopropyl ring's ability to confer conformational rigidity can also lead to more favorable binding to target receptors.[3][4] These advantageous characteristics have led to the incorporation of the cyclopropyl moiety into a number of approved drugs.[5]

This guide focuses on the potential applications of Ethyl 2-(cyclopropylmethoxy)acetate (CAS: 1152592-10-3) , a key building block for introducing the valuable cyclopropylmethoxy pharmacophore into novel chemical entities. While direct biological activity of this specific ester has not been extensively reported, its structural components are present in established therapeutics, most notably the beta-blocker Betaxolol.[6][7] These application notes will provide a framework for utilizing Ethyl 2-(cyclopropylmethoxy)acetate in the synthesis of novel compounds and their subsequent evaluation in a drug discovery context.

Physicochemical Properties of Ethyl 2-(cyclopropylmethoxy)acetate

A clear understanding of the starting material is fundamental to its successful application.

| Property | Value | Reference |

| CAS Number | 1152592-10-3 | [8] |

| Molecular Formula | C8H14O3 | |

| Molecular Weight | 158.2 g/mol | |

| Appearance | Liquid | |

| Purity | 95% |

Application Note 1: Synthesis of Novel Beta-Adrenergic Receptor Antagonist Analogs

Objective: To outline a synthetic strategy for the preparation of novel analogs of the cardioselective β1-adrenergic antagonist, Betaxolol, using Ethyl 2-(cyclopropylmethoxy)acetate as a key intermediate.

Background and Rationale:

Betaxolol, with the IUPAC name (RS)-1-{4-[2-(cyclopropylmethoxy)ethyl]-phenoxy}-3-(isopropylamino)propan-2-ol, is a well-established therapeutic for the treatment of glaucoma and hypertension.[6] Its structure features a critical cyclopropylmethoxyethyl side chain. By modifying the aromatic core and the amine substituent, novel analogs with potentially improved potency, selectivity, or pharmacokinetic profiles can be generated. Ethyl 2-(cyclopropylmethoxy)acetate serves as an excellent starting point for the synthesis of the key intermediate, 4-[2-(cyclopropylmethoxy)ethyl]phenol.[9]

Proposed Synthetic Workflow:

The following diagram illustrates a plausible synthetic route to generate a library of Betaxolol analogs starting from Ethyl 2-(cyclopropylmethoxy)acetate.

Caption: Proposed synthetic workflow for Betaxolol analogs.

Protocol 1: Synthesis of 2-(Cyclopropylmethoxy)ethyl tosylate

This protocol details the initial steps to convert Ethyl 2-(cyclopropylmethoxy)acetate into a key intermediate for subsequent etherification.

Materials:

-

Ethyl 2-(cyclopropylmethoxy)acetate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Glassware for inert atmosphere reactions

Procedure:

Step 1: Reduction of the Ester

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of LiAlH4 (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Ethyl 2-(cyclopropylmethoxy)acetate (1.0 equivalent) in anhydrous diethyl ether to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 2-(cyclopropylmethoxy)ethanol.

Step 2: Tosylation of the Alcohol

-

Dissolve the crude 2-(cyclopropylmethoxy)ethanol from the previous step in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.0 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.5 equivalents).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(cyclopropylmethoxy)ethyl tosylate.

Self-Validation: The identity and purity of the intermediate and final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Application Note 2: Fragment-Based Screening for Novel Target Identification

Objective: To utilize Ethyl 2-(cyclopropylmethoxy)acetate as a fragment for screening against a panel of therapeutic targets to identify novel protein-ligand interactions.

Background and Rationale:

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying novel starting points for drug development.[10] Fragments are small, low molecular weight compounds that are screened for weak binding to a biological target. The cyclopropylmethoxy moiety is an attractive fragment due to its favorable physicochemical properties and its presence in bioactive molecules. Ethyl 2-(cyclopropylmethoxy)acetate, with a molecular weight of 158.2 g/mol , fits well within the "rule of three" for fragment libraries.

Screening Workflow:

Caption: Workflow for fragment-based screening.

Protocol 2: Hypothetical In Vitro Beta-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of newly synthesized Betaxolol analogs for the β1-adrenergic receptor.

Materials:

-

Cell membranes expressing the human β1-adrenergic receptor

-

[3H]-Dihydroalprenolol (DHA) as the radioligand

-

Synthesized Betaxolol analogs

-

Propranolol (non-selective beta-blocker, for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the synthesized Betaxolol analogs in the assay buffer.

-

In a 96-well plate, add the cell membranes, [3H]-DHA (at a concentration near its Kd), and either assay buffer (for total binding), a high concentration of propranolol (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Analysis:

The affinity (Ki) of the test compounds can be calculated from the IC50 values using the Cheng-Prusoff equation. This will allow for the ranking of the synthesized analogs based on their binding affinity to the β1-adrenergic receptor.

Conclusion

Ethyl 2-(cyclopropylmethoxy)acetate represents a valuable and underutilized building block in medicinal chemistry. Its strategic application in the synthesis of novel analogs of established drugs like Betaxolol, or its use as a fragment in screening campaigns, opens up new avenues for the discovery of next-generation therapeutics. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity.

References

-

BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, April 14). PharmaCompass. [Link]

-

Concise synthesis of β-blockers ( S)-metoprolol and ( S)-betaxolol using hydrolytic kinetic resolution. (n.d.). ResearchGate. [Link]

-

A convenient synthesis of the enantiomerically pure β-blocker ( S)-betaxolol using hydrolytic kinetic resolution. (2025, August 7). ResearchGate. [Link]

-

Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. (1987). Journal of Medicinal Chemistry, 30(6), 1003–1011. [Link]

-

(S)-Betaxolol ((S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy] - ResearchGate. (n.d.). ResearchGate. [Link]

-

Metabolism of cyclopropyl groups. (2021, September 24). Hypha Discovery. [Link]

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8713-8756. [Link]

-

The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. [Link]

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (2019). ACS Chemical Neuroscience, 10(7), 3340–3353. [Link]

-

ethyl 2-(cyclopropylmethoxy)acetate — Chemical Substance Information. (n.d.). NextSDS. [Link]

- A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. (n.d.).

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]

-

Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2025, June 27). Eureka by PatSnap. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

-

Fragment Based Drug Discovery. (n.d.). Cambridge Healthtech Institute. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nextsds.com [nextsds.com]

- 9. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]

- 10. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

Scalable synthetic routes for Ethyl 2-(cyclopropylmethoxy)acetate production

An Application Guide to the Scalable Synthesis of Ethyl 2-(cyclopropylmethoxy)acetate

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the scalable synthesis of Ethyl 2-(cyclopropylmethoxy)acetate. This valuable intermediate is crucial in the synthesis of various active pharmaceutical ingredients (APIs). We will move beyond simple reaction schemes to explore the underlying principles of process optimization, focusing on the industrially robust Williamson ether synthesis, enhanced by phase-transfer catalysis. This guide emphasizes safety, scalability, and efficiency, providing detailed protocols and explaining the causal relationships behind key process decisions to ensure a reproducible and robust manufacturing process.

Introduction: The Strategic Importance of Ethyl 2-(cyclopropylmethoxy)acetate

Ethyl 2-(cyclopropylmethoxy)acetate is a key building block in modern medicinal chemistry.[1][2][3] Its structure, which combines a cyclopropylmethyl ether with an ethyl acetate moiety, is incorporated into a variety of complex molecules, including APIs and agrochemicals.[1][3] The cyclopropyl group is often used as a bioisostere for other functional groups, offering metabolic stability and unique conformational constraints.

As drug candidates progress from laboratory-scale discovery to large-scale manufacturing, the development of a scalable, cost-effective, and safe synthetic route is paramount.[4] The initial synthetic pathway used for discovery is often unsuitable for industrial production due to factors like expensive reagents, hazardous conditions, or low yields.[4] Therefore, process optimization is a critical bridge between the lab and commercialization. This guide focuses on establishing such a process for Ethyl 2-(cyclopropylmethoxy)acetate.

Core Synthetic Strategy: A Retrosynthetic Approach

The target molecule is an aliphatic ether, immediately suggesting the Williamson ether synthesis as the most direct and well-established method for its construction.[5][6][7] This reaction forms an ether by coupling an alkoxide with an alkyl halide via an SN2 mechanism.[6]

A retrosynthetic analysis reveals two primary bond disconnections around the ether oxygen. The most logical and practical approach involves disconnecting the C-O bond between the cyclopropylmethyl group and the acetate unit, leading to two readily available starting materials: Cyclopropylmethanol and an ethyl haloacetate .

Caption: Retrosynthetic analysis of Ethyl 2-(cyclopropylmethoxy)acetate.

This strategy is superior because cyclopropylmethanol is a primary alcohol, which readily forms a nucleophilic alkoxide, and ethyl chloroacetate is an effective electrophile with a good leaving group, favoring the desired SN2 reaction.[5][6]

Starting Material Profile and Sourcing

Cyclopropylmethanol

-

Synthesis: Commercially available, but can be synthesized via the reduction of cyclopropanecarboxylic acid or its esters using reagents like lithium aluminum hydride (LiAlH₄) or via the catalytic hydrogenation of cyclopropanecarboxaldehyde.[8][9][10][11] For large-scale operations, hydrogenation is often preferred as it avoids the handling of metal hydrides.[9]

-

Properties: A colorless liquid, soluble in water and common organic solvents.[1][8]

-

Purity: Ensure the absence of ring-opened impurities (e.g., butanol derivatives) which could interfere with the subsequent etherification.

Ethyl Chloroacetate

-

Synthesis: Typically produced by the Fischer esterification of chloroacetic acid with ethanol, often catalyzed by sulfuric acid.[12][13]

-

Properties: A colorless liquid with a pungent odor. It is classified as toxic and is a lachrymator (tear-inducing agent).[14]

-

Safety & Handling: Due to its toxicity, handling requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and use within a well-ventilated fume hood.[14][15]

The Williamson Ether Synthesis: A Scalable Protocol via Phase-Transfer Catalysis

While classic Williamson synthesis often employs strong bases like sodium hydride (NaH) in anhydrous aprotic solvents (e.g., THF, DMF), this approach presents scalability challenges.[5] NaH is a flammable solid that generates explosive hydrogen gas upon reaction, and anhydrous solvents add cost and complexity.

A more robust, safer, and cost-effective industrial method utilizes Phase-Transfer Catalysis (PTC) .[16] This methodology allows the reaction to proceed in a two-phase system (e.g., aqueous/organic), using inexpensive and easy-to-handle bases like NaOH or KOH.

The PTC Mechanism of Action

The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide anion from the aqueous phase (where it is formed by reaction with NaOH) into the organic phase. In the organic phase, the "naked" and highly reactive alkoxide anion can then react with the ethyl chloroacetate to form the desired ether.[16][17]

Caption: The catalytic cycle of phase-transfer catalysis in ether synthesis.

Detailed Scalable Protocol

This protocol is designed for a 1 mole scale synthesis and can be adapted for larger quantities.

Table 1: Reagent and Solvent Quantities

| Compound | Molar Mass ( g/mol ) | Moles | Quantity | Density (g/mL) | Role |

| Cyclopropylmethanol | 72.11 | 1.00 | 72.1 g (81.0 mL) | 0.89 | Reactant |

| Ethyl Chloroacetate | 122.55 | 1.10 | 134.8 g (114.2 mL) | 1.18 | Reactant |

| Sodium Hydroxide | 40.00 | 1.50 | 60.0 g | - | Base |

| TBAB | 322.37 | 0.05 | 16.1 g | - | Catalyst |

| Toluene | 92.14 | - | 720 mL | 0.87 | Solvent |

| Water | 18.02 | - | 300 mL | 1.00 | Solvent |

Experimental Procedure:

-

Reactor Setup: Equip a suitable glass-lined reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and an addition funnel. The reactor should have a bottom outlet valve for easy draining.

-

Initial Charge: To the reactor, add cyclopropylmethanol (1.0 eq), toluene (10 vol), tetrabutylammonium bromide (TBAB, 0.05 eq), and water (4 vol).

-

Base Addition & Exotherm Control: Prepare a 50% (w/w) solution of sodium hydroxide (1.5 eq) in water. Begin vigorous stirring of the reactor contents (to ensure good mixing between phases) and cool the mixture to 10-15°C using a chiller. Slowly add the NaOH solution via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 25°C. The formation of the alkoxide is exothermic.

-

Alkylating Agent Addition: Once the base addition is complete, slowly add ethyl chloroacetate (1.1 eq) dropwise over 60 minutes, maintaining the internal temperature between 20-30°C. The etherification reaction is also exothermic and requires controlled addition.[18]

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to 45-50°C and stir for 4-8 hours. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting cyclopropylmethanol is consumed (<1%).

-

Work-up and Phase Separation: Cool the reaction mixture to room temperature. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

-

Washing: Add 200 mL of water to the reactor, stir for 15 minutes, allow the layers to separate, and drain the aqueous layer. Repeat this wash step with 200 mL of saturated brine solution to help break any emulsions and remove residual water.

-

Drying and Concentration: The resulting organic layer can be dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product is a liquid. For high purity, it should be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure to yield Ethyl 2-(cyclopropylmethoxy)acetate as a colorless liquid.

Process Safety and Scale-Up Considerations

Scaling up chemical reactions introduces risks that may not be apparent at the lab bench scale.[18][19] A thorough risk assessment is mandatory.

-

Thermal Management: Both the deprotonation and the SN2 reaction are exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[18] Failure to control the temperature through controlled addition rates and efficient cooling can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing a dangerous increase in temperature and pressure.

-

Reagent Handling:

-

Sodium Hydroxide: Highly corrosive. Use appropriate PPE.

-

Ethyl Chloroacetate: Toxic and a lachrymator. Ensure handling in a well-ventilated area, preferably under a fume hood or in a closed system.[14]

-

Solvents: Toluene is flammable. All electrical equipment should be properly grounded and spark-proof.[20]

-

-

Off-Gassing: Although the PTC method avoids the hydrogen evolution of the NaH route, ensure the reactor is properly vented as solvent vapors can be generated during heating.

-

Purification Hazards: Vacuum distillation of large quantities requires careful monitoring to prevent bumping or pressure fluctuations. Ensure all glassware is rated for vacuum applications.

Table 2: Comparison of Synthetic Routes

| Parameter | Route 1: NaH in THF | Route 2: NaOH/TBAB in Toluene/H₂O | Rationale & Justification |

| Yield | High (typically >90%) | High (typically 85-95%) | Both methods are efficient, with the PTC route being highly competitive. |

| Safety | Poor | Excellent | Avoids flammable NaH and H₂ evolution. Uses a less volatile solvent.[18][19] |

| Cost | High | Low | NaOH is significantly cheaper than NaH. Toluene is a cost-effective industrial solvent. |

| Scalability | Difficult | Excellent | PTC is a proven industrial technology. Heat management is more straightforward. |

| Work-up | Complex (quenching NaH) | Simple (phase separation) | Aqueous work-up is simple and effective for removing salts and the catalyst. |

Conclusion

The Williamson ether synthesis, when adapted with phase-transfer catalysis, provides a highly scalable, safe, and economically viable route for the production of Ethyl 2-(cyclopropylmethoxy)acetate. By understanding the roles of the base, solvent, and catalyst, and by implementing strict safety and process controls, this method can be reliably scaled from the laboratory to pilot plant and full-scale manufacturing. This guide provides the foundational knowledge and a practical, detailed protocol to empower scientists and engineers to successfully implement this crucial synthesis.

References

-

Cyclopropylmethanol: Properties, Applications, and Synthesis. (2023). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Diastereoselective Reductive Etherification Via High-Throughput Experimentation: Access to Pharmaceutically Relevant Alkyl Ethers | The Journal of Organic Chemistry - ACS Publications. (2023). [Link]

-

Process for the preparatoin of cyclopropylmethanol - Justia Patents. (1994). [Link]

- CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google P

-

Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters - Science and Education Publishing. (2013). [Link]

-

ETHYL CHLOROACETATE For Synthesis - Laboratory Chemicals | Alpha Chemika. [Link]

-

Process for the preparatoin of cyclopropylmethanol (1994) | Shaowo Liang | 7 Citations. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014). [Link]

-

Optimization on the etherification of glycerol with tert-butyl alcohol - ResearchGate. (2025). [Link]

-

Williamson ether synthesis - Wikipedia. [Link]

-

Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Link]

-

chloroacetamide - Organic Syntheses Procedure. [Link]

-

Critical Considerations in Process Safety | H.E.L Group. [Link]

-

Synthesis of a new chiral phase-transfer catalyst: Chemical activity in alkylation reactions. [Link]

-

Williamson Ether Synthesis | Chem-Station Int. Ed. (2014). [Link]

-

Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. (2015). [Link]

-

pseudothiohydantoin - Organic Syntheses Procedure. [Link]

-

Organic & Biomolecular Chemistry - Review. [Link]

-

Case Study: Improving Yield & Purity Through Route Optimization. (2026). [Link]

-

Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. [Link]

-

Scale-up Reactions - Division of Research Safety - University of Illinois. (2019). [Link]

-

Diethyl ether - Zaera Research Group. (2022). [Link]

-

Organic Chemistry Williamson Ether Synthesis - University of Richmond. [Link]

- CN103787883A - Preparation method of 4-chloracetyl ethyl acetate - Google P

-

Ethers - Handling and control of exposure - Web pdf template. (2010). [Link]

-

Full article: Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry - Taylor & Francis. (2025). [Link]

-

Ethyl 2-(cyclopropylmethoxy)acetate 95% | AiFChem, an Xtalpi Company | BuyChemJapan. [Link]

- A new process for the synthesis of 4-[2-(cyclopropylmethoxy)

-

ethyl 2-(cyclopropylmethoxy)acetate — Chemical Substance Information - NextSDS. [Link]

-

Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - SciSpace. [Link]

-

Comprehensive Guide: Production Process of Ethyl Acetate - ChemAnalyst. (2025). [Link]

-

Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid - PubMed - NIH. (2008). [Link]

-

ethyl acetate: properties, production processes and applications - a review - IJCRR. (2011). [Link]

Sources

- 1. CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents [patents.google.com]

- 2. Ethyl 2-(cyclopropylmethoxy)acetate 95% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]

- 3. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]

- 4. tianmingpharm.com [tianmingpharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. nbinno.com [nbinno.com]

- 9. patents.justia.com [patents.justia.com]

- 10. Process for the preparatoin of cyclopropylmethanol (1994) | Shaowo Liang | 7 Citations [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 13. ijcrr.com [ijcrr.com]

- 14. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. crdeepjournal.org [crdeepjournal.org]

- 17. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. helgroup.com [helgroup.com]

- 19. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 20. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

Strategic Application of Ethyl 2-(cyclopropylmethoxy)acetate in the Synthesis of Advanced Cyclopropyl Therapeutics

Executive Summary

Ethyl 2-(cyclopropylmethoxy)acetate (CAS: 1152592-10-3; MW: 158.19 g/mol ) has emerged as a highly versatile and strategic building block in modern medicinal chemistry[1]. By enabling the modular installation of the cyclopropylmethoxy moiety onto heterocyclic cores, this reagent allows drug developers to fine-tune the physicochemical properties of lead compounds. This guide explores the mechanistic rationale behind its use, highlights its role in synthesizing targeted therapeutics (such as BET bromodomain inhibitors and CNS-penetrant modulators), and provides self-validating experimental protocols for its application.

Mechanistic Rationale: The Cyclopropylmethoxy Advantage

When optimizing a lead compound, medicinal chemists frequently face the challenge of balancing target binding affinity (potency) with pharmacokinetic viability (metabolic stability). The integration of a cyclopropylmethoxy group via Ethyl 2-(cyclopropylmethoxy)acetate offers two distinct mechanistic advantages:

-

Steric Shielding & Metabolic Stability: Linear alkoxy groups (like methoxy and ethoxy) are notorious metabolic soft spots, highly susceptible to rapid O-dealkylation by hepatic Cytochrome P450 (CYP450) enzymes. The cyclopropyl ring introduces steric bulk and unique sp²-like C-H bond character, which significantly increases the activation energy required for oxidative cleavage, thereby extending the compound's in vivo half-life[2].

-

Lipophilic Efficiency (LipE): The cyclopropylmethoxy group provides a compact, rigid hydrophobic volume that perfectly complements deep, narrow hydrophobic pockets in target proteins. This is particularly crucial in targets like the BD2 domain of BET proteins[3] or the active site of Phosphodiesterase-1 (PDE1)[4].

Pharmacological Applications

Epigenetic Modulation: BET Bromodomain Inhibitors

The bromodomain and extra-terminal (BET) family of proteins are critical epigenetic readers that regulate gene expression. Advanced antineoplastic agents, such as Trotabresib (CC-90010), utilize a cyclopropylmethoxy group to competitively bind the BD2 domain of BET proteins[3]. This binding prevents the interaction between BET proteins and acetylated histones, disrupting chromatin remodeling and arresting tumor cell proliferation[3].

Caption: Mechanism of action for cyclopropylmethoxy-derivatized BET bromodomain inhibitors.

CNS and Systemic Target Optimization

In the development of mGlu7 negative allosteric modulators (NAMs) and PDE1 inhibitors, replacing standard alkoxy chains with a cyclopropylmethoxy group yielded compounds with superior CNS penetration, enhanced in vivo stability, and potent neuromodulatory effects[2][4].

Quantitative Structure-Activity Relationship (QSAR) Profiling

The following table summarizes the comparative advantage of the cyclopropylmethoxy substituent during the hit-to-lead optimization of PDE1 inhibitors[4]:

| Substituent (R-Group) | Target Affinity (PDE1 IC₅₀, nM) | Metabolic Liability | Structural Causality |

| Methoxy (-OCH₃) | 614 | High (Rapid Clearance) | Highly exposed to rapid O-demethylation by CYP450 enzymes. |

| Ethoxy (-OCH₂CH₃) | 147 | Moderate | Linear chain is susceptible to oxidative cleavage despite good pocket fit. |

| Cyclopropylmethoxy | 190 | Low (Highly Stable) | Steric bulk and sp²-like C-H bonds shield against oxidation while maintaining excellent lipophilic efficiency. |

Self-Validating Experimental Protocols

The following protocols detail the synthesis of Ethyl 2-(cyclopropylmethoxy)acetate and its subsequent integration into a drug scaffold. Every step is designed as a self-validating system , ensuring the researcher can verify success via built-in analytical checkpoints.

Protocol A: Rhodium-Catalyzed Carbenoid O-H Insertion Synthesis